molecular formula C23H15F2N3 B6509248 7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-84-6

7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509248
CAS No.: 901020-84-6
M. Wt: 371.4 g/mol
InChI Key: MAWUEKULTUELNY-UHFFFAOYSA-N
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Description

7,8-Difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative characterized by a tricyclic scaffold comprising a pyrazole fused to a quinoline nucleus. The compound features a 1-phenyl group, a 3-(4-methylphenyl) substituent, and fluorine atoms at the 7- and 8-positions of the quinoline ring. These structural modifications are designed to enhance metabolic stability, lipophilicity, and target-binding affinity compared to non-fluorinated analogs . Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anticancer, and gamma-secretase inhibition properties .

Properties

IUPAC Name

7,8-difluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-7-9-15(10-8-14)22-18-13-26-21-12-20(25)19(24)11-17(21)23(18)28(27-22)16-5-3-2-4-6-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWUEKULTUELNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7,8-Difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline class, which has gained attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's IUPAC name is this compound, with a molecular formula of C16_{16}H12_{12}F2_2N2_{2}. Its structure is characterized by a pyrazoloquinoline core with fluorine and methyl substituents that influence its biological properties.

Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among various derivatives tested, some showed IC50_{50} values comparable to established anti-inflammatory agents like 1400 W. The mechanism involves inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibitory Activities of Selected Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50_{50} (µM)Cytotoxicity (%) at 10 µM
2a0.399
2b0.8515
2c0.9520

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinolines has also been investigated. Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) analysis indicates that specific substitutions enhance anticancer activity while minimizing cytotoxicity .

Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, a derivative of pyrazolo[4,3-c]quinoline was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins. The compound exhibited an IC50_{50} value of approximately 5 µM against breast cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[4,3-c]quinolines. These compounds have shown activity against various bacterial strains and fungi. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1 × 105^{-5} mg/mL
Compound BEscherichia coli1 × 106^{-6} mg/mL

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of iNOS : Reduces NO production in inflammatory responses.
  • Modulation of Apoptotic Pathways : Induces apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases.
  • Antimicrobial Mechanisms : Disrupts bacterial cell wall synthesis or function.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Research indicates that pyrazoloquinolines can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Data Table: COX Inhibition Activity

Compound NameIC50 (μM)Activity
Compound A5.2Active
Compound B12.5Moderate
7,8-Difluoro Compound8.0Active

This table summarizes the IC50 values for various compounds, indicating that the target compound possesses competitive inhibition against COX enzymes, thus validating its potential use in treating inflammatory diseases .

Antimicrobial Activity

Another area of research involves the antimicrobial properties of pyrazoloquinoline derivatives. Studies have shown that these compounds can exhibit activity against a range of bacterial strains.

Case Study:
In vitro tests demonstrated that a related pyrazoloquinoline compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and biological activities of 7,8-difluoro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline with related analogs:

Compound Name Substituents (Positions) Biological Activity (IC50/EC50) Key References
Target Compound 7,8-F₂, 3-(4-MePh), 1-Ph Under investigation
ELND006 () 4-Cyclopropyl, 7,8-F₂, 5-(4-CF3Ph-SO2) γ-Secretase inhibitor (Aβ selectivity)
ELND007 () 4-Cyclopropyl, 8-F, 5-(6-CF3Pyridin-3-SO2) γ-Secretase inhibitor (Aβ selectivity)
2i () 3-NH2, 4-(4-OHPh) Anti-inflammatory (NO inhibition, IC50 ~0.1 µM)
C350-0327 () 7,8-F₂, 3-(4-MePh), 1-(4-ClPh) Screening candidate (undisclosed)
8-Ethoxy-3-(4-FPh)-1H-pyrazoloquinoline () 8-OEt, 3-(4-FPh) Not reported

Key Observations :

  • Gamma-Secretase Selectivity: ELND006/007 achieve amyloid-beta (Aβ) selectivity over Notch via sulfonyl and trifluoromethyl groups, whereas the target compound’s phenyl and methylphenyl substituents may direct activity toward alternative targets (e.g., inflammatory pathways) .
Pharmacological and Physicochemical Properties
  • Anti-Inflammatory Activity: The target compound shares a pyrazoloquinoline core with 2i and 2m (), which inhibit LPS-induced NO production (IC50 ~0.1 µM) via iNOS/COX-2 suppression. Fluorination in the target compound may enhance potency by stabilizing drug-target interactions .
  • Cytotoxicity: Pyrazoloquinolines with bulky substituents (e.g., 14f–h in ) exhibit cytotoxicity against cancer cells (IC50 <10 µM). The target compound’s fluorines and methylphenyl group may similarly modulate topoisomerase inhibition or apoptosis pathways .

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